molecular formula C13H12N2O2S B2784485 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol CAS No. 845666-47-9

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol

Cat. No.: B2784485
CAS No.: 845666-47-9
M. Wt: 260.31
InChI Key: NBCRNIQKFWHESW-UHFFFAOYSA-N
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Description

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol is a heterocyclic compound that features a benzofuro-pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol typically involves the cyclization of appropriate precursors. Common synthetic routes include:

Chemical Reactions Analysis

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol undergoes several types of chemical reactions:

Scientific Research Applications

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8-14-11-9-4-2-3-5-10(9)17-12(11)13(15-8)18-7-6-16/h2-5,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRNIQKFWHESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCCO)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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